Chaetoglobosin U
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H36N2O5 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,4R,8R,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azapentacyclo[11.8.0.01,18.04,8.014,16]henicosa-6,11-diene-2,5,21-trione |
InChI |
InChI=1S/C32H36N2O5/c1-15-8-7-10-21-29-31(4,39-29)17(3)26-23(12-18-14-33-22-11-6-5-9-19(18)22)34-30(38)32(21,26)24(35)13-20-25(15)16(2)27(36)28(20)37/h5-7,9-11,14-15,17,20-21,23,25-26,29,33,36H,8,12-13H2,1-4H3,(H,34,38)/b10-7+/t15-,17-,20+,21-,23-,25-,26-,29-,31+,32+/m0/s1 |
InChI Key |
MRENMDHAGXAXRK-QFHPAQOTSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)C[C@@H]5[C@@H]1C(=C(C5=O)O)C)C(=O)N[C@H]4CC6=CNC7=CC=CC=C76)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CC5C1C(=C(C5=O)O)C)C(=O)NC4CC6=CNC7=CC=CC=C76)C)C |
Synonyms |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Determinants of Chaetoglobosin U Production
Elucidation of the Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid System in Chaetoglobosin Biosynthesis
The core scaffold of chaetoglobosins is assembled by a remarkable hybrid enzyme system known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS). nih.govresearchgate.net This mega-enzyme combines functionalities from two major pathways of secondary metabolite synthesis to create a hybrid polyketide-amino acid structure. nih.gov
Identification and Characterization of Core Biosynthetic Gene Clusters (BGCs)
The genetic blueprint for chaetoglobosin production is encoded within a biosynthetic gene cluster (BGC), a contiguous region of DNA containing all the necessary genes for the synthesis, regulation, and transport of the metabolite. In fungi like Chaetomium globosum and Penicillium expansum, these clusters have been identified and are central to understanding chaetoglobosin biosynthesis. frontiersin.orgfrontiersin.orgresearchgate.net
At the heart of the chaetoglobosin BGC lies the gene encoding the PKS-NRPS hybrid, often designated as cheA in P. expansum and its homolog in C. globosum (e.g., CHGG_01239). frontiersin.orgfrontiersin.orgwikipedia.org This gene is responsible for the initial assembly of the molecule's backbone from simple precursors like acetyl-CoA and malonyl-CoA, as well as the incorporation of an amino acid, typically tryptophan. nih.govfrontiersin.org
Bioinformatic analyses and gene deletion studies have been instrumental in delineating the boundaries and functions of these BGCs. For instance, in C. globosum, the chaetoglobosin A BGC comprises a set of co-localized genes, including the core PKS-NRPS, as well as genes for accessory enzymes and regulatory proteins. frontiersin.orgmdpi.com A comparison of the BGCs from different chaetoglobosin-producing fungi, such as those for chaetoglobosin A and chaetoglobosin P, reveals both conserved core components and variations that likely account for the structural diversity within this family of compounds. frontiersin.org
Table 1: Core Genes in the Chaetomium globosum Chaetoglobosin A Biosynthetic Gene Cluster
| Gene Locus | Proposed Function |
| CHGG_01237 | Transcription factor (CgcheR) |
| CHGG_01238 | Enoyl reductase (homolog of CheB) |
| CHGG_01239 | PKS-NRPS (homolog of CheA) |
| CHGG_01242-1 | P450 monooxygenase |
| CHGG_01242-2 | Flavin-dependent monooxygenase (FMO) |
| CHGG_01243 | P450 monooxygenase |
This table is based on findings from studies on Chaetomium globosum and may have homologous representations in other chaetoglobosin-producing fungi. frontiersin.orgmdpi.comacs.org
Genetic Analysis of Enoyl Reductase and Other Accessory Enzymes
Beyond the core PKS-NRPS, the BGC contains genes for several accessory enzymes that are crucial for the proper formation of the chaetoglobosin scaffold. One such key enzyme is a stand-alone enoyl reductase, often designated as cheB or its homolog (e.g., CHGG_01238). mdpi.comacs.orgplos.org This enzyme acts in trans to the main PKS-NRPS assembly line, catalyzing a specific reduction step during the elongation of the polyketide chain. acs.orgrsc.org The necessity of this trans-acting enoyl reductase is a common feature in the biosynthesis of several complex polyketides. rsc.org
Gene deletion experiments have confirmed the essential role of the enoyl reductase; its absence leads to the cessation of chaetoglobosin production. acs.org Other accessory enzymes encoded within the cluster include various oxidoreductases, which are involved in the later tailoring steps of the biosynthetic pathway. acs.org
Post-Synthetic Modifications and Pathways Leading to Structural Diversity in Chaetoglobosins
The initial product of the PKS-NRPS machinery, a precursor molecule often referred to as prochaetoglobosin, undergoes a series of enzymatic modifications that dramatically increase the structural complexity and diversity of the final chaetoglobosin products. wikipedia.orgmdpi.com
Enzymatic Oxidation, Reduction, Cyclization, and Rearrangement Mechanisms
A key transformation in the biosynthesis of many chaetoglobosins is an intramolecular Diels-Alder reaction, which forms a characteristic cyclohexene (B86901) ring system within the macrocycle. wikipedia.orgmdpi.com Following this cyclization, a cascade of oxidative modifications is initiated by a suite of redox enzymes, including cytochrome P450 monooxygenases and flavin-dependent monooxygenases (FMOs), which are also encoded within the BGC. acs.org
These enzymes catalyze a variety of reactions, including hydroxylations, epoxidations, and ketone formations at specific positions on the chaetoglobosin scaffold. wikipedia.orgacs.org The combinatorial action of these enzymes, which can exhibit a degree of substrate promiscuity, leads to a branching of the biosynthetic pathway, resulting in the production of a suite of different chaetoglobosin analogs from a common precursor. acs.org For example, the biosynthesis of chaetoglobosin A involves a series of oxidations that can occur in different orders, leading to various intermediates. wikipedia.org These post-PKS modifications are a major source of the chemical diversity observed in this class of natural products. rsc.org
Diversification through Intramolecular Michael-Addition Reactions
A significant mechanism for generating further structural diversity within the chaetoglobosin family is the intramolecular Michael-addition reaction. rsc.orgrsc.org This type of reaction involves the nucleophilic attack of an enolate onto an α,β-unsaturated carbonyl system within the same molecule, leading to the formation of a new ring. organicchemistrytutor.com
In the context of chaetoglobosins, it has been proposed that the formation of the cyclopent-2-en-1-one ring found in Chaetoglobosin U is derived from a precursor like chaetoglobosin C through an intramolecular Michael-addition between C-17 and C-21. rsc.orgrsc.org This cyclization event represents a key branching point in the biosynthetic pathway, leading to a distinct structural subtype of chaetoglobosins. The potential for such intramolecular reactions highlights the elegant chemical logic employed by nature to expand the structural repertoire from a limited set of biosynthetic precursors. rsc.org
Regulation of Chaetoglobosin Biosynthesis at the Genetic and Metabolic Levels
The production of chaetoglobosins is a tightly regulated process, controlled at both the genetic and metabolic levels to ensure efficient synthesis and to prevent potential self-toxicity.
At the genetic level, the expression of the chaetoglobosin BGC is controlled by transcription factors. frontiersin.org Some BGCs contain a pathway-specific transcription factor, such as CgcheR in C. globosum (encoded by CHGG_01237), which positively regulates the expression of the other genes within the cluster. frontiersin.orgnih.gov Deletion of this regulatory gene completely abolishes chaetoglobosin production, while its overexpression can significantly enhance yields. nih.gov
In addition to pathway-specific regulators, global regulatory networks also influence chaetoglobosin biosynthesis. For instance, the Gα-cAMP/PKA signaling pathway has been shown to positively regulate the production of chaetoglobosin A in C. globosum. plos.org This indicates that the synthesis of these secondary metabolites is integrated with the fungus's primary metabolic and developmental processes, such as pigmentation and sexual development. plos.org
Furthermore, there is evidence of cross-talk between different secondary metabolite pathways. The disruption of a polyketide synthase gene involved in the biosynthesis of another compound, chaetoglocin A, was found to increase the production of chaetoglobosin A, suggesting competition for common precursors or regulatory elements. mdpi.com This complex regulatory web ensures that the production of chaetoglobosins is finely tuned to the physiological state of the fungus and its environmental conditions.
Influence of Fungal Signaling Pathways on Secondary Metabolite Production (e.g., Gα-cAMP/PKA Pathway)
The production of secondary metabolites in fungi, including chaetoglobosins, is a tightly regulated process influenced by various internal signaling cascades that interpret environmental cues. Among the most critical is the heterotrimeric G protein-cAMP/PKA pathway, which has been shown to play a significant role in governing growth, development, and secondary metabolism in filamentous fungi. plos.org
Research primarily conducted on Chaetomium globosum, a known producer of various chaetoglobosins, has elucidated the function of this pathway in regulating the biosynthesis of Chaetoglobosin A (ChA), a closely related analogue to this compound. These findings provide a foundational model for understanding the regulation of other chaetoglobosins. Studies have demonstrated that the Gα-cAMP/PKA pathway positively regulates ChA production. plos.orgresearchgate.netfrontiersin.org In this cascade, a G-protein coupled receptor (GPCR) perceives an external signal, activating the Gα subunit of the G protein complex. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). plos.org The intracellular cAMP then binds to and activates cAMP-dependent protein kinase A (PKA), which phosphorylates downstream targets to modulate gene expression. plos.orgresearchgate.net
Table 1: Effect of Gene Knockdown in the Gα-cAMP/PKA Pathway on Chaetoglobosin A Production in C. globosum
| Gene Target (Function) | Genetic Modification | Observed Effect on Chaetoglobosin A (ChA) Production | Reference |
|---|---|---|---|
| gna-1 (Gα subunit) | RNAi knockdown | Significant decrease | plos.orgfrontiersin.org |
| pkaR (PKA regulatory subunit) | RNAi knockdown | - | - |
Transcriptomic and Proteomic Insights into Biosynthetic Regulation
Advances in transcriptomics and proteomics have provided a deeper understanding of the complex regulatory networks governing chaetoglobosin biosynthesis. These technologies allow for a global view of gene and protein expression, revealing key regulators and their impact on metabolic pathways.
Transcriptomic analysis, particularly through RNA-sequencing (RNA-seq), has been instrumental in identifying transcription factors that control the chaetoglobosin gene cluster in C. globosum. For instance, deletion of a Zn(II)2Cys6 transcription factor, Cgtf1, was found to alter the expression of 1,388 genes. frontiersin.org This study led to the identification of another transcription factor, Cgtf6, which was significantly downregulated in the Cgtf1 mutant and subsequently characterized as a negative regulator of ChA biosynthesis. frontiersin.org Deletion of Cgtf6 activated the transcription of the ChA biosynthesis gene cluster, leading to increased production. frontiersin.org
The global regulator LaeA, known to control secondary metabolite clusters in many fungi, has also been shown to positively regulate chaetoglobosin production. Overexpression of the laeA gene in C. globosum resulted in a significant upregulation of the key genes within the chaetoglobosin gene cluster. acs.org This genetic modification not only increased the yield of known analogues like Chaetoglobosin A but also led to the production of a new derivative, Chaetoglobosin Z, demonstrating LaeA's ability to activate cryptic biosynthetic potential. acs.org
Furthermore, transcriptomic studies have revealed competition for precursors between different secondary metabolite pathways. The deletion of a polyketide synthase gene, Cgpks11, which is responsible for synthesizing a different compound (chaetoglocin A), unexpectedly led to a 1.6-fold increase in ChA yield. mdpi.comnih.gov Quantitative real-time PCR (qRT-PCR) analysis confirmed that the genes in the ChA biosynthetic cluster were all upregulated in the Cgpks11 deletion mutant, suggesting a redirection of common precursors toward chaetoglobosin synthesis. mdpi.com
While proteomic studies specifically targeting this compound are limited, proteomic analyses have been successfully applied in related fungi to map signaling pathways, such as that mediated by the Gα protein Pga1 in Penicillium chrysogenum, providing a framework for future protein-level investigations in C. globosum. semanticscholar.org
Table 2: Impact of Regulator Gene Modification on Chaetoglobosin Biosynthesis
| Gene Modified | Organism | Modification | Impact on Chaetoglobosin Biosynthesis | Reference |
|---|---|---|---|---|
| Cgtf6 | C. globosum | Deletion | Upregulation of ChA gene cluster; increased ChA production | frontiersin.org |
| laeA | C. globosum | Overexpression | Upregulation of chaetoglobosin gene cluster; production of Chaetoglobosin Z | acs.org |
| Cgpks11 | C. globosum | Deletion | Upregulation of ChA gene cluster; 1.6-fold increase in ChA yield | mdpi.comnih.gov |
Environmental and Nutritional Factors Affecting this compound Yield
The production of chaetoglobosins, including this compound, is highly sensitive to environmental and nutritional conditions. Optimizing these factors is crucial for maximizing yield in fermentation processes. Research on C. globosum has identified pH, temperature, and nutrient composition as key variables.
pH: The ambient pH of the culture medium has a profound effect on both fungal growth and mycotoxin production. Studies examining C. globosum have shown that optimal growth and the highest production of Chaetoglobosin C occur at a neutral pH, specifically around 7.0. mdpi.comnih.govresearchgate.net In contrast, sporulation appears to be favored in more acidic conditions (pH 5.2-6.5). nih.govcanada.ca Given that this compound can be biosynthetically derived from Chaetoglobosin C, a neutral pH environment is likely favorable for its production as well. rsc.org
Temperature: Temperature is another critical factor influencing fungal metabolism. The optimal temperature for the production of Chaetoglobosin A by an engineered strain of C. globosum was determined to be 28 °C. mdpi.com This suggests that a similar temperature range would be optimal for the production of other chaetoglobosins by the fungus.
Nutritional Sources: The composition of the growth medium, particularly the carbon and nitrogen sources, significantly impacts yield. Potato Dextrose Broth (PDB) and Agar (PDA) are commonly used media that support robust growth and production of chaetoglobosins. nih.govresearchgate.net Researchers have also explored the use of low-cost agricultural waste as substrates to make the production process more economical. For instance, potato starch industrial waste and cornstalk have been successfully utilized as fermentation substrates for producing Chaetoglobosin A. mdpi.comnih.gov The use of cornstalk as a fermentation medium by an engineered C. globosum strain resulted in a productivity of 3.84 mg of ChA per gram of substrate. nih.gov Additionally, certain nutritional supplements can enhance production. The addition of specific metal ions, such as Cu²⁺, to the culture medium has been shown to have a positive effect on Chaetoglobosin A yield. mdpi.comresearchgate.net
Table 3: Summary of Factors Influencing Chaetoglobosin Production by Chaetomium globosum
| Factor | Optimal Condition/Observation | Impact | Reference |
|---|---|---|---|
| pH | Neutral (approx. 7.0) | Favors optimal growth and Chaetoglobosin C production | mdpi.comnih.govresearchgate.net |
| Acidic (5.2 - 6.5) | Favors sporulation | nih.govcanada.ca | |
| Temperature | 28 °C | Optimal for Chaetoglobosin A production | mdpi.com |
| Media | Potato Dextrose Agar/Broth | Supports good growth and mycotoxin production | nih.govresearchgate.net |
| Cornstalk, Potato Starch Waste | Effective alternative substrates for production | mdpi.comnih.gov |
| Supplements | Copper (Cu²⁺) | Enhances Chaetoglobosin A yield | mdpi.comresearchgate.net |
Structural Features and Structure Activity Relationship Sar of Chaetoglobosin U and Its Analogs
Comparative Structural Analysis within the Chaetoglobosin Subfamilies
Chaetoglobosins are a large class of cytochalasan alkaloids characterized by a core structure that includes a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group. nih.govmdpi.com This class is further organized into several subfamilies based on variations in their chemical structures, including chaetoglobosin, penochalasin, prochaetoglobosin, and others. nih.govresearchgate.netresearchgate.net
Chaetoglobosin U belongs to the chaetoglobosin subfamily and possesses the characteristic tricyclic core and indole (B1671886) group. mdpi.comresearchgate.net A notable and relatively rare feature of this compound is the presence of a cyclopentenone ring within its macrocyclic structure. rsc.org This distinguishes it from many other chaetoglobosins. For instance, members of the penochalasin subfamily, such as Penochalasin A, feature a pyrrole (B145914) ring in the macrocycle. rsc.org It has been suggested that the pyrrole ring in penochalasins could be biosynthetically derived from a precursor like Chaetoglobosin C through amination and dehydration reactions. rsc.org Similarly, the cyclopentenone moiety in this compound may arise from an intramolecular reaction within a precursor that is also related to Chaetoglobosin C. rsc.org These structural variations within the macrocycle are key differentiators among the subfamilies and significantly influence their biological profiles.
Identification of Pharmacophores and Key Structural Elements for Biological Activity
The biological activity of chaetoglobosins, particularly their cytotoxic effects, is attributed to several key structural features, or pharmacophores. The fundamental scaffold for activity includes the intact macrocycle fused to the perhydroisoindolone system and the indol-3-yl group. nih.govjmb.or.kr
Specific functionalities are critical for potent bioactivity. Research has highlighted the hydroxyl group at the C-7 position as an important pharmacophore for cytotoxic activity in many cytochalasans. jmb.or.kr Additionally, the presence of an epoxide ring at C-6 and C-7, or a double bond in that vicinity, has been shown to be closely related to cytotoxicity. nih.govmdpi.com In the case of this compound, the cyclopentenone ring system within the macrocycle is also considered a significant contributor to its antitumor potential. researchgate.net The combination of these elements—the indole group, the macrocyclic architecture, and specific oxygenated functionalities—constitutes the primary pharmacophore responsible for the biological effects of this compound and its relatives.
Correlation of Structural Modifications with Efficacy and Potency in Various Assays
Structure-activity relationship (SAR) studies reveal a clear correlation between minor structural changes in the chaetoglobosin framework and significant differences in biological potency. This compound, when tested for cytotoxicity against the human nasopharyngeal epidermoid tumor KB cell line, exhibited an IC₅₀ value of 16.0 μM. researchgate.net This demonstrated significantly higher potency compared to its co-isolated analogs Chaetoglobosin C (34.0 μM), Chaetoglobosin F (52.0 μM), Chaetoglobosin E (48.0 μM), and Penochalasin A (40.0 μM), highlighting the positive contribution of its unique cyclopentenone ring to its cytotoxic effect. researchgate.net
Further SAR studies on other chaetoglobosins have provided additional insights. For example, the presence of an epoxide ring at C-6/C-7 appears to enhance cytotoxicity. mdpi.com Conversely, the reduction of the C-20 carbonyl group to a hydroxyl group has been observed to decrease cytotoxic activity. mdpi.com Another modification, the acetylation of the hydroxyl group at C-19 in Chaetoglobosin A, results in 19-O-Acetylchaetoglobosin A, which retains cytotoxicity against HeLa cells. caymanchem.com These findings underscore that specific oxygenation patterns and functional groups around the macrocycle are key determinants of efficacy and potency in this class of compounds.
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| This compound | 16.0 | researchgate.net |
| Chaetoglobosin C | 34.0 | researchgate.net |
| Chaetoglobosin F | 52.0 | researchgate.net |
| Chaetoglobosin E | 48.0 | researchgate.net |
| Penochalasin A | 40.0 | researchgate.net |
| 5-Fluorouracil (Positive Control) | 14.0 | researchgate.net |
Chemo-enzymatic and Semisynthetic Approaches to Generate Novel Analogs
The structural complexity of chaetoglobosins presents a significant challenge for total chemical synthesis. Therefore, chemo-enzymatic and semisynthetic methods, which use the natural product scaffold as a starting point for modification, are valuable strategies for generating novel analogs for SAR studies. rsc.org
Semisynthesis involves the chemical modification of an isolated natural product. This approach allows for targeted changes to the molecule to probe the function of specific groups. For example, simple chemical reactions can be used to modify hydroxyl groups or other reactive sites on the chaetoglobosin core. mdpi.com This strategy has been employed to create libraries of analogs from various natural products to enhance bioactivity or explore SAR. mdpi.com
Chemo-enzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of enzymatic reactions. researchgate.net This is particularly useful for modifications that are difficult to achieve with traditional chemical methods, such as stereoselective hydroxylations. chemrxiv.org Another powerful chemo-enzymatic strategy is mutasynthesis or precursor-directed biosynthesis. In this approach, modified precursors (e.g., non-natural amino acids) are fed to the producing fungal culture. rsc.org The fungal enzymes may then incorporate these modified building blocks into the final natural product, leading to the generation of novel analogs that would be difficult to access otherwise. This has been a successful strategy for creating structural diversity in the substituent at position 10 of the cytochalasan core. rsc.org More recently, late-stage modification using methods like cross-coupling reactions has been developed to introduce non-natural aryl or benzyl (B1604629) groups at this position, further expanding the accessible chemical space for this class of compounds. rsc.orginterdisciplinarymeeting.cz
Advanced Methodologies for Research on Chaetoglobosin U
Strategic Fungal Cultivation and Fermentation Techniques for Optimized Production
The production of Chaetoglobosin U, a cytotoxic cytochalasan alkaloid, relies heavily on the careful cultivation and fermentation of the producing fungus, typically an endophytic Chaetomium globosum strain. researchgate.net Optimization of culture conditions is a critical step to enhance the yield of this and other bioactive secondary metabolites. Researchers employ various strategies, manipulating both physical and nutritional parameters of the fungal environment.
Key factors influencing the production of chaetoglobosins include the choice of substrate, temperature, pH, and aeration. While some studies utilize standard laboratory media like Potato Dextrose Agar (PDA), others have explored the use of agricultural waste products, such as cornstalks, as a cost-effective substrate for large-scale fermentation. elsevier.esnih.gov For instance, solid-state fermentation on a medium composed of grain, bran, yeast extract, and other nutrients has been successfully used for producing chaetoglobosins. The incubation period is also a crucial variable, with some fermentations running for as long as 40 days to maximize metabolite accumulation.
The composition of the culture medium is a major focus of optimization. Different carbon and nitrogen sources can significantly impact fungal growth and secondary metabolism. fungiindia.co.inwikipedia.org While glucose is a commonly used carbon source, some Chaetomium species exhibit enhanced growth with acetate (B1210297). wikipedia.org The addition of specific salts, such as KH2PO4, KNO3, and NaCl, at varying concentrations can also be tested to determine their effect on metabolite production. nih.gov The pH of the medium is another critical parameter, with neutral pH often favoring mycotoxin production in Chaetomium globosum. fungiindia.co.incanada.ca Temperature also plays a vital role, with optimal growth for many C. globosum strains occurring between 20°C and 30°C. wikipedia.orgcanada.ca
Recent studies have demonstrated that the optimization of fermentation conditions can be guided by a "one parameter at a time" approach, systematically varying factors like incubation time, pH, temperature, and agitation to identify the optimal conditions for producing the desired metabolites. nih.gov This strategic approach to fungal cultivation is essential for obtaining sufficient quantities of this compound for further chemical and biological investigation.
Bioassay-Guided Isolation and Purification Protocols
The isolation of this compound from complex fungal extracts is a meticulous process, often directed by bioassays to track the compound's cytotoxic activity. researchgate.netcapes.gov.br This approach, known as bioassay-guided fractionation, ensures that the purification efforts remain focused on the biologically active constituents of the extract.
The process typically begins with the extraction of the fungal culture (both mycelia and broth) using an organic solvent, most commonly ethyl acetate (EtOAc). researchgate.netcapes.gov.brnih.gov This crude extract, containing a mixture of metabolites, is then subjected to a series of chromatographic separations. A common initial step is column chromatography using silica (B1680970) gel or reversed-phase materials like C18. acs.orgresearchgate.net
Fractions collected from the initial chromatographic separation are tested for their biological activity, for instance, cytotoxicity against a specific cancer cell line. researchgate.netcapes.gov.br The most active fractions are then selected for further purification. This iterative process may involve multiple rounds of chromatography using different techniques to achieve the desired purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool often employed in the final purification stages, utilizing columns such as Allsphere ODS-2.5 mm to isolate the pure compound. researchgate.net
Throughout the isolation process, techniques like Thin Layer Chromatography (TLC) and HPLC are used to monitor the separation and purity of the fractions. The structure of the isolated compound is then confirmed through comprehensive spectroscopic analysis. This systematic and activity-driven approach is crucial for the successful isolation of this compound from the multitude of compounds produced by the fungus.
Comprehensive Spectroscopic and Spectrometric Characterization (NMR, MS, UV, IR, CD)
The definitive identification and structural elucidation of this compound rely on a combination of sophisticated spectroscopic and spectrometric techniques. researchgate.net These methods provide detailed information about the molecule's chemical structure, including its molecular weight, formula, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in determining the carbon-hydrogen framework of the molecule. researchgate.netcapes.gov.br A suite of 1D (¹H and ¹³C NMR, DEPT) and 2D NMR (COSY, HMQC, HMBC, NOESY) experiments are conducted. researchgate.net
¹H NMR identifies the different types of protons in the molecule and their immediate electronic environment.
¹³C NMR and DEPT experiments reveal the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons).
COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, helping to piece together adjacent protons in the structure.
HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. acs.org
Mass Spectrometry (MS) , particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the precise molecular weight and elemental composition of this compound. researchgate.netacs.org This information is vital for establishing the molecular formula.
Ultraviolet (UV) spectroscopy provides information about the presence of chromophores (light-absorbing groups) within the molecule, such as conjugated double bonds and aromatic rings. researchgate.netresearchgate.net The UV spectrum is recorded on a spectrophotometer. researchgate.netnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, based on their characteristic absorption frequencies. researchgate.netnih.gov
Circular Dichroism (CD) spectroscopy is employed to investigate the stereochemistry of the molecule, particularly its absolute configuration. researchgate.net The experimental CD spectrum is often compared with theoretically calculated spectra to confirm the stereochemical assignments. mdpi.com
The collective data from these analytical techniques provide a comprehensive and unambiguous characterization of the chemical structure of this compound. researchgate.net
High-Throughput Chromatographic Methods for Analysis and Quantification (HPLC, LC-MS, GC-MS)
Modern analytical chemistry offers a range of high-throughput chromatographic methods for the rapid analysis and quantification of this compound and related compounds in complex mixtures. These techniques are essential for quality control, metabolic profiling, and determining the yield of the compound in fermentation broths.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of chaetoglobosins. elsevier.esresearchgate.net Coupled with a UV detector, HPLC allows for the separation and detection of individual compounds in an extract. researchgate.net By using a standard of known concentration, the amount of this compound in a sample can be accurately quantified. nih.gov Typical HPLC systems utilize reversed-phase columns, such as a C18 column, and an isocratic or gradient elution system with solvents like acetonitrile (B52724) and water. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net This powerful combination allows for the detection and identification of compounds even at very low concentrations. LC-MS/MS is particularly useful for the dereplication of microbial extracts, which is the rapid identification of known compounds in a complex mixture, thereby avoiding their re-isolation. researchgate.netdntb.gov.ua
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for the analysis of volatile or semi-volatile compounds that may be present in the fungal extract. elsevier.es While chaetoglobosins themselves are generally not volatile enough for direct GC-MS analysis without derivatization, this technique can be used to analyze other, smaller molecules in the extract, providing a more complete metabolic profile of the producing organism. researchgate.net
These high-throughput methods are indispensable for modern research on this compound, enabling efficient screening of fungal strains, optimization of production conditions, and detailed metabolic studies.
Molecular Biology and Genetic Engineering Techniques
Recent advances in molecular biology and genetic engineering have opened up new avenues for understanding and manipulating the biosynthesis of this compound and other chaetoglobosins. These techniques allow researchers to identify and characterize the genes responsible for producing these complex molecules and to engineer the fungal strains for enhanced production.
Gene Knockout, Knockdown, and Overexpression Strategies
The biosynthesis of chaetoglobosins is orchestrated by a cluster of genes that encode the necessary enzymes, including a key polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. nih.govplos.org By manipulating the expression of these genes, researchers can influence the production of specific metabolites.
Gene knockout involves the complete removal or inactivation of a specific gene. This technique is used to determine the function of a gene by observing the resulting phenotype. For example, knocking out a gene suspected to be involved in a competing metabolic pathway could lead to an increased yield of the desired compound. nih.gov The CRISPR-Cas9 system has been successfully employed for targeted gene disruption in Chaetomium globosum. nih.gov
Gene knockdown , often achieved through RNA interference (RNAi), reduces the expression of a target gene without completely eliminating it. This can be useful for studying the effects of reduced gene dosage. nih.gov
Gene overexpression involves increasing the expression of a particular gene, often by placing it under the control of a strong promoter. Overexpressing a rate-limiting enzyme in the biosynthetic pathway or a positive regulatory gene can significantly boost the production of the final product. researchgate.netacs.org For instance, overexpression of the global regulator LaeA in Chaetomium globosum has been shown to up-regulate the chaetoglobosin gene cluster, leading to the production of new analogues. acs.org Similarly, overexpressing a major facilitator superfamily (MFS) transporter gene, which is involved in exporting the metabolite out of the cell, can increase the yield by alleviating feedback inhibition. nih.gov
Protoplast Transformation and Targeted Gene Editing
The introduction of foreign DNA into fungal cells is a prerequisite for most genetic engineering strategies. Protoplast transformation is a widely used method for this purpose. nih.gov This technique involves enzymatically removing the fungal cell wall to generate protoplasts, which are then induced to take up the desired DNA in the presence of agents like polyethylene (B3416737) glycol (PEG). nih.gov The transformed protoplasts are then regenerated on a selective medium.
Targeted gene editing technologies, most notably the CRISPR-Cas9 system , have revolutionized the field of fungal genetics. nih.gov This system allows for precise modifications to the fungal genome, including gene deletions, insertions, and single-nucleotide changes. The ability to perform targeted gene editing with high efficiency has greatly facilitated the functional analysis of genes involved in chaetoglobosin biosynthesis and the development of engineered strains with improved production capabilities. nih.govresearchgate.net
These molecular tools are powerful assets in the study of this compound, enabling a deeper understanding of its biosynthesis and providing strategies for the rational design of high-yielding production strains.
Cellular and Biochemical Assays for Mechanism of Action Studies
To elucidate the specific molecular mechanisms by which this compound exerts its biological effects, a suite of advanced cellular and biochemical assays is employed. These techniques are crucial for investigating the compound's interaction with cellular targets and its impact on critical pathways. The primary methodologies include actin staining to visualize cytoskeletal disruption, western blotting to analyze protein expression and signaling cascades, and flow cytometry to quantify effects on the cell cycle and apoptosis. These assays are standard for characterizing members of the chaetoglobosin family, which are well-known for their potent effects on the actin cytoskeleton. frontiersin.org
Actin Staining
Actin staining is a fundamental technique used to visualize the architecture of the actin cytoskeleton within cells. This method typically utilizes fluorescently-labeled phalloidin, a toxin that binds with high affinity to filamentous actin (F-actin). mdpi.com By observing changes in the organization, density, and localization of F-actin, researchers can directly assess the impact of a compound on cytoskeletal integrity.
Chaetoglobosins are recognized as microfilament-targeting molecules. frontiersin.org Studies on related compounds like Chaetoglobosin A and Chaetoglobosin P demonstrate that they disrupt the normal organization of the actin cytoskeleton. frontiersin.orgresearchgate.net In control cells, F-actin is typically organized into distinct structures, such as cortical puncta and polarized filaments at sites of budding or cell division. frontiersin.org Treatment with chaetoglobosins leads to a loss of this polarization and the disappearance of actin cables, with F-actin localization often becoming limited to unpolarized surface puncta. frontiersin.org For instance, Chaetoglobosin A has been shown to inhibit membrane ruffling in Chronic Lymphocytic Leukemia (CLL) cells, a process dependent on dynamic actin rearrangement. researchgate.net Similarly, various cytochalasans, the family to which chaetoglobosins belong, cause a visible disruption of the actin network in human osteosarcoma (U-2 OS) cells. mdpi.comresearchgate.net
While detailed imaging studies specifically on this compound are not extensively published, it is tested for its actin network disruptive capabilities using these established methods. researchgate.net The expected outcome, based on its chemical family, is a significant alteration of the actin cytoskeleton.
Table 1: Effects of Chaetoglobosins on the Actin Cytoskeleton Visualized by Phalloidin Staining
| Compound | Cell Line / Organism | Observed Effect on F-Actin | Reference |
|---|---|---|---|
| Chaetoglobosin A | Chronic Lymphocytic Leukemia (CLL) cells | Targets filamentous actin, inhibits membrane ruffling. | researchgate.net |
| Chaetoglobosin P | Cryptococcus neoformans | Actin polarization and cable formation was absent; F-actin localization limited to unpolarized surface puncta. | frontiersin.org |
| Chaetoglobosin D | Human osteosarcoma (U2OS) cells | Disruption of the actin cytoskeleton network. | mdpi.com |
Western Blot
Western blot analysis is a powerful biochemical technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate. This method is invaluable for dissecting the mechanism of action of a compound by revealing its influence on the levels of total protein expression or post-translational modifications like phosphorylation, which is a key indicator of signaling pathway activation or inhibition.
In the context of chaetoglobosin research, western blotting has been instrumental in identifying the downstream consequences of actin disruption. Studies on analogs like Chaetoglobosin A, G, and K have demonstrated effects on proteins involved in apoptosis, cell cycle regulation, and major signaling pathways. nih.govaacrjournals.orgingentaconnect.com For example, treatment of T-24 human bladder cancer cells with Chaetoglobosin A was shown to activate MAPK and PI3K-AKT-mTOR signaling pathways and modulate the expression of proteins involved in both endogenous and exogenous apoptotic pathways. nih.gov Similarly, Chaetoglobosin G induced G2/M cell cycle arrest in lung cancer cells by upregulating p21 and downregulating cyclinB1. ingentaconnect.comingentaconnect.com It also decreased the expression of the anti-apoptotic protein bcl-2. ingentaconnect.comingentaconnect.com Research on Chaetoglobosin K in prostate carcinoma cells showed that it lowered Akt phosphorylation at key activation sites, indicating inhibition of this critical survival pathway. aacrjournals.org These studies provide a clear framework for investigating this compound, where western blotting would be used to probe its effects on similar cell cycle, apoptosis, and signaling proteins.
Table 2: Protein Expression and Pathway Modulation by Chaetoglobosins via Western Blot
| Compound | Cell Line | Key Protein/Pathway Modulated | Finding | Reference |
|---|---|---|---|---|
| Chaetoglobosin A | T-24 bladder cancer | MAPK & PI3K-AKT-mTOR Pathways | Activation of pathways, leading to apoptosis. | nih.gov |
| Chaetoglobosin G | A549 lung cancer | Cell Cycle & Apoptosis Proteins | Upregulation of p21, downregulation of cyclinB1 and bcl-2. | ingentaconnect.comingentaconnect.com |
| Chaetoglobosin G | A549 lung cancer | EGFR/MEK/ERK Pathway | Decreased expression of EGFR, p-EGFR, p-MEK, and p-ERK. | ingentaconnect.comingentaconnect.com |
| Chaetoglobosin K | PC3 prostate cancer | Akt Pathway | Lowered Akt phosphorylation at Ser473 and Thr308. | aacrjournals.org |
Flow Cytometry
Flow cytometry is a sophisticated technology used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It allows for the rapid, quantitative analysis of thousands of cells, making it ideal for studying heterogeneous cell populations and assessing processes like cell cycle progression and apoptosis.
This methodology is frequently used to characterize the cellular effects of chaetoglobosins. For apoptosis analysis, cells are often stained with Annexin V (which detects early apoptotic cells) and Propidium Iodide (PI) or 7-amino-actinomycin (7-AAD) (which detect late apoptotic or necrotic cells). researchgate.netnih.gov Studies on Chaetoglobosin A and crude extracts from chaetoglobosin-producing fungi show a dose-dependent increase in the apoptotic cell population. researchgate.netnih.govscialert.net For cell cycle analysis, cells are stained with a DNA-binding dye like PI, and the distribution of cells in different phases (G0/G1, S, G2/M) is quantified. nih.govingentaconnect.com Research on Chaetoglobosin A and G has used flow cytometry to demonstrate cell cycle arrest. nih.govingentaconnect.com For instance, Chaetoglobosin A treatment resulted in an increased number of cells in the sub-G1 phase, which is indicative of apoptosis, while Chaetoglobosin G caused an arrest in the G2/M phase. nih.govingentaconnect.com These established flow cytometric approaches are directly applicable to determine the quantitative effects of this compound on cell viability and proliferation.
Table 3: Analysis of Cell Cycle and Apoptosis by Chaetoglobosins Using Flow Cytometry
| Compound | Cell Line | Assay | Result | Reference |
|---|---|---|---|---|
| Chaetoglobosin A | T-24 bladder cancer | Annexin V/FITC & PI Staining | Increased number of early and late apoptotic cells with increasing concentration. | nih.gov |
| Chaetoglobosin A | T-24 bladder cancer | Cell Cycle Analysis (PI Staining) | Increased number of cells in the sub-G1 phase. | nih.gov |
| Chaetoglobosin G | A549 lung cancer | Apoptosis Analysis | Apoptotic rate was obviously increased compared to control. | ingentaconnect.com |
| Chaetoglobosin G | A549 lung cancer | Cell Cycle Analysis | Induced G2/M arrest. | ingentaconnect.com |
| Chaetoglobosin A | Chronic Lymphocytic Leukemia (CLL) cells | Annexin V-PE/7-AAD Staining | Preferential induction of apoptosis in CLL cells. | researchgate.net |
Ecological Roles and Biotechnological Prospects of Chaetoglobosin U
Interactions in Fungal Niches and Symbiotic Relationships
Chaetoglobosin U is produced by endophytic fungi, which reside within the tissues of living plants. researchgate.net This lifestyle represents a close symbiotic interaction, which can range from mutualistic to pathogenic, depending on the organisms involved and environmental conditions. scielo.br Endophytic fungi like Chaetomium globosum are considered important components of biodiversity and play a role in the host plant's fitness and ability to withstand stress. scielo.br
Application in Agricultural Biocontrol for Crop Protection
The fungus that produces this compound, Chaetomium globosum, is widely recognized for its potential as a biocontrol agent against various plant pathogens. researchgate.netfungiindia.co.inresearchgate.net The genus Chaetomium is known to produce a wide array of bioactive secondary metabolites that can inhibit the growth of pathogenic fungi, making them a promising alternative to synthetic chemical pesticides in sustainable agriculture. researchgate.net
The broader class of chaetoglobosin compounds has demonstrated significant antifungal activity against important agricultural phytopathogens. nih.govnih.gov For instance, various chaetoglobosins have shown inhibitory effects on fungi like Rhizoctonia solani and Colletotrichum gloeosporioides. nih.gov Although specific studies focusing solely on this compound's biocontrol efficacy are limited, its membership in this potently antifungal family of compounds suggests a strong potential for use in crop protection. nih.gov However, it is also noted that some chaetoglobosins exhibit phytotoxic activity, which would be a critical factor to evaluate for any agricultural application. nih.gov The antifungal properties of compounds derived from endophytes like C. globosum continue to be an active area of research for developing new, nature-derived crop protection solutions. nih.gov
Table 1: Research Findings on Antifungal Activity of Chaetoglobosins
| Compound(s) | Producing Fungus | Pathogen(s) Inhibited | Source |
| Chaetoglobosins A, C, D, E, G, R | Chaetomium globosum No.04 | Rhizotonia stolonifer, Coniella diplodiella | nih.gov |
| Chaetoglobosins A, C, E, F, G | Penicillium chrysogenum V11 | Rhizoctonia solani, Colletotrichum gloeosporioides | nih.gov |
| Gliotoxin | Chaetomium globosum | Fusarium graminearum | researchgate.net |
Contribution to the Understanding of Fungal Chemical Ecology
The study of this compound contributes significantly to the field of fungal chemical ecology, which seeks to understand how fungi use chemical compounds to interact with their environment and other organisms. mdpi.com The isolation of this compound from the endophytic fungus Chaetomium globosum adds to the growing catalog of complex secondary metabolites that mediate these ecological interactions. researchgate.netscispace.com
A key insight gained from studying this compound comes from its co-isolation with other related compounds. In the original discovery, this compound was found alongside chaetoglobosins C, E, F, and penochalasin A. calis.edu.cnrsc.org This co-occurrence provides valuable clues about the biosynthetic pathways fungi use to create such a diversity of molecules. Researchers have proposed a putative biosynthetic pathway where this compound may be derived from Chaetoglobosin C through an intramolecular reaction. rsc.org This highlights the metabolic flexibility of fungi and their ability to generate novel chemical structures through modifications of existing molecular scaffolds. Understanding these biosynthetic relationships is fundamental to appreciating the evolutionary aspects of chemical defense and communication in fungi. The chemical diversity within a single fungal strain like C. globosum IFB-E019 demonstrates the complex chemical strategies fungi employ to adapt and survive in their ecological niches. rsc.org
Future Research Trajectories and Innovative Applications
Expansion of Efficacy Studies to Complex Non-Human Biological Systems
While initial studies have demonstrated the cytotoxic effects of Chaetoglobosin U on various cancer cell lines, a critical next step involves expanding these efficacy studies to more complex, non-human biological systems. researchgate.netfungiindia.co.in Current research has largely been confined to in vitro experiments. scienceopen.com Future investigations should focus on in vivo animal models to assess the compound's therapeutic potential and understand its physiological effects in a whole-organism context. This will provide crucial data on its bioavailability, metabolism, and potential as a lead compound for drug development.
Deepening the Understanding of Underexplored Molecular Mechanisms
The precise molecular mechanisms by which this compound exerts its biological effects remain largely underexplored. scienceopen.com Chaetoglobosins, as a class of compounds, are known to target microfilaments, thereby interfering with cellular processes like cytokinesis and motility. frontiersin.org However, the specific interactions of this compound with cellular components and signaling pathways need to be elucidated. Future research should employ advanced techniques such as proteomics and molecular docking to identify its direct molecular targets. For instance, molecular docking studies have already suggested a high binding affinity of this compound against proteins like ferritin and albumin, hinting at its potential as an anti-inflammatory agent. researchgate.netresearchgate.net Further investigation into these interactions and the downstream signaling cascades, such as the MAPK and NF-κB pathways, will be vital. nih.gov
Systematic Elucidation of Structure-Activity Relationships for Rational Design
A systematic investigation into the structure-activity relationships (SAR) of this compound is essential for the rational design of more potent and selective analogs. scienceopen.comresearchgate.net Limited research has touched upon the SAR of the broader chaetoglobosin family, indicating that features like the epoxide ring at C-6/C-7 or a double bond at C-6 are important for cytotoxicity. researchgate.net For this compound, which possesses a unique cyclopentenone ring in its macrocyclic structure, detailed studies are needed to understand how this and other functional groups contribute to its activity. mdpi.com By synthesizing and screening a library of derivatives, researchers can identify the key pharmacophores responsible for its biological effects, paving the way for the development of new therapeutic agents with improved efficacy.
Development of Sustainable and Scalable Production Methods (e.g., Biorefinery)
Currently, this compound is isolated from natural sources, primarily endophytic fungi like Chaetomium globosum. researchgate.netzgswfz.com.cn To meet potential future demand for research and therapeutic applications, the development of sustainable and scalable production methods is crucial. Biorefinery approaches, utilizing agricultural waste like cornstalk or potato starch industrial waste as a fermentation substrate for Chaetomium globosum, present a promising and environmentally friendly solution. mdpi.comnih.govresearchgate.net Research has shown that engineered strains of C. globosum can efficiently degrade these waste materials and produce significant quantities of related chaetoglobosins, such as Chaetoglobosin A. nih.govx-mol.net Applying these strategies to optimize the production of this compound could significantly reduce costs and enhance its availability. mdpi.comresearchgate.net
Integration of Multi-Omics Data for Holistic Understanding of Chaetoglobosin Biology
A holistic understanding of the biological impact of this compound can be achieved through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound. researchgate.net For instance, transcriptome profiling of Chaetomium globosum has provided insights into the biosynthetic pathways of related compounds. frontiersin.org By applying similar multi-omics strategies to cells or organisms treated with this compound, researchers can identify the full spectrum of affected genes, proteins, and metabolic pathways. This data-rich approach will not only deepen our understanding of its mechanism of action but also help in identifying potential biomarkers for its efficacy and uncovering novel applications. researchgate.netoup.com
Q & A
Q. How can researchers ensure ethical sourcing of this compound-producing fungi?
Q. What criteria distinguish high-quality literature on this compound from unreliable sources?
- Methodological Answer : Prioritize studies in peer-reviewed journals (e.g., Journal of Natural Products) with full experimental details. Cross-check spectral data against primary sources (e.g., AntiBase) and avoid non-peer-reviewed platforms like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
